(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C28H21N3O4S2 |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H21N3O4S2/c1-33-22-10-8-19(9-11-22)26-20(16-31(29-26)21-5-3-2-4-6-21)14-25-27(32)30(28(36)37-25)15-18-7-12-23-24(13-18)35-17-34-23/h2-14,16H,15,17H2,1H3/b25-14- |
InChI Key |
PZZJQKRKOKNJKJ-QFEZKATASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Chalcone Synthesis
Reaction : Claisen-Schmidt condensation of 4-methoxyacetophenone and benzaldehyde.
Conditions :
Pyrazole Formation
Reaction : Cyclization of chalcone with phenylhydrazine hydrochloride.
Conditions :
Formylation at C-4
Reaction : Vilsmeier-Haack formylation.
Conditions :
-
Reagents : POCl₃ and DMF in dry dichloromethane.
-
Temperature : 0°C to room temperature, 4–6 hours.
Synthesis of 3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
The thiazolidinone core is functionalized with a benzodioxole methyl group via alkylation.
Preparation of Rhodanine
Reaction : Cyclization of thiourea with chloroacetic acid.
Conditions :
Alkylation with Benzodioxole Methyl Chloride
Reaction : Nucleophilic substitution.
Conditions :
Knoevenagel Condensation for Final Product
The pyrazole aldehyde and benzodioxole-methyl thiazolidinone are condensed to form the target compound.
Conventional Heating
Conditions :
Microwave-Assisted Synthesis
Conditions :
Table 1: Comparison of Conventional vs. Microwave Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–8 hours | 15–30 minutes |
| Yield | 50–60% | 82–95% |
| Purity (HPLC) | 90–92% | 95–98% |
| Energy Efficiency | Low | High |
Structural Confirmation and Stereochemistry
The (5Z)-configuration of the methylidene group is confirmed via X-ray crystallography and NMR analysis.
NMR Spectroscopy
X-ray Diffraction
Optimization and Challenges
Solvent Selection
Byproduct Formation
Scalability and Industrial Relevance
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity is governed by its distinct functional groups:
| Functional Group | Reactivity Profile |
|---|---|
| Thiazolidinone ring | Susceptible to nucleophilic attack at the carbonyl (C=O) and thioamide (C=S) sites. |
| Pyrazole moiety | Aromatic system capable of electrophilic substitution; methylidene group enables conjugation. |
| Benzodioxole | Electron-rich aromatic system prone to oxidation at the methylenedioxy bridge. |
| Methoxyphenyl group | Electron-donating methoxy substituent directs electrophilic substitution patterns. |
These features enable participation in oxidation, reduction, nucleophilic substitution, and cycloaddition reactions.
Oxidation Reactions
The benzodioxole and thioamide groups are primary oxidation targets:
| Reaction Site | Conditions | Product | Notes |
|---|---|---|---|
| Benzodioxole bridge | KMnO₄ (acidic conditions) | Cleavage to catechol derivatives | Forms quinone intermediates. |
| Thioamide (C=S) | H₂O₂ or Ozone | Oxidation to sulfoxide/sulfone groups | Alters hydrogen-bonding capacity. |
Nucleophilic Substitution at Thiazolidinone Core
The thiazolidinone’s carbonyl and thioamide groups undergo nucleophilic attacks:
| Reaction Type | Reagents | Outcome | Application |
|---|---|---|---|
| Amine substitution | Primary amines (RNH₂) | Thioamide → thiourea derivatives | Enhances bioactivity via H-bonding. |
| Thiol displacement | Thiols (RSH) | Thioamide → disulfide linkages | Modifies solubility and stability. |
Thioamide Substitution and Tautomerism
The thioxo group (C=S) exhibits tautomerism and substitution:
-
Tautomeric equilibrium : The thioamide exists in thione (C=S) and thiol (C-SH) forms, influencing reactivity with electrophiles.
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form S-alkylated derivatives, altering electronic properties.
Reduction Reactions
Selective reduction of unsaturated bonds and nitro groups (if present in analogs):
| Target Site | Reducing Agent | Product | Conditions |
|---|---|---|---|
| Methylidene group | H₂/Pd-C | Saturated thiazolidinone derivative | Room temperature. |
| Nitro groups (analogs) | LiAlH₄ | Amine functionality | Anhydrous THF. |
Stability Under Environmental Conditions
Environmental factors critically influence degradation pathways:
Cycloaddition and Conjugation
The methylidene group participates in [4+2] Diels-Alder reactions:
-
Dienophiles : Maleic anhydride or quinones form six-membered fused rings, expanding structural complexity.
-
Outcome : Enhanced π-conjugation, potentially improving photophysical properties for sensing applications.
Scientific Research Applications
Biological Activities
Research indicates that thiazolidinone derivatives exhibit a wide range of biological activities, including:
-
Anticancer Activity :
- Thiazolidinones have been studied for their potential to inhibit cancer cell proliferation. For instance, compounds similar to (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Case Studies
Several case studies highlight the effectiveness of thiazolidinone derivatives:
Mechanism of Action
The mechanism of action of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular function. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Biological Activity
The compound (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. Thiazolidin-4-one derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. This article focuses on the biological activity of the specified compound, synthesizing current research findings and case studies.
Structural Characteristics
The structure of the compound features several key moieties:
- Thiazolidinone Ring : A five-membered ring containing sulfur and nitrogen that is essential for its biological activity.
- Benzodioxole and Pyrazole Substituents : These groups enhance the compound's interaction with biological targets, potentially increasing its efficacy.
Anticancer Activity
Thiazolidin-4-one compounds are recognized for their anticancer properties. Research indicates that modifications to the thiazolidinone scaffold can significantly enhance cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that thiazolidinone derivatives exhibit potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range .
- The specific compound under discussion has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The antimicrobial properties of thiazolidinone derivatives are well-documented. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. Key findings include:
- Significant antibacterial activity was observed against Staphylococcus aureus and Escherichia coli, with inhibition rates exceeding 90% in certain assays .
- The structure's electron-withdrawing groups are believed to enhance membrane permeability, facilitating greater antimicrobial action.
Antioxidant Activity
Antioxidant activity is another notable feature of thiazolidinone derivatives. The compound has been assessed using various assays:
- In vitro studies utilizing DPPH and ABTS assays revealed that the compound exhibits substantial free radical scavenging activity, comparable to standard antioxidants like vitamin C .
Case Studies
Several case studies highlight the biological efficacy of thiazolidinone derivatives similar to the compound :
- Synthesis and Evaluation of Anticancer Activity :
- Antimicrobial Screening :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives:
- Modifications at the C2 position of the thiazolidinone ring often lead to improved anticancer and antimicrobial activities.
- The presence of electron-donating or withdrawing groups on aromatic rings significantly affects potency; for instance, compounds with methoxy or halogen substitutions generally exhibit enhanced bioactivity due to better electronic interactions with target enzymes or receptors .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents at positions 3 and 5 of the thiazolidin-4-one core. These modifications significantly influence physicochemical properties and bioactivity:
Key Observations :
- The target compound’s benzodioxole and methoxyphenylpyrazole substituents confer unique electronic properties compared to simpler benzylidene or phenyl analogs.
- Bulky substituents (e.g., pyrazole rings) may improve binding specificity but reduce solubility .
Physicochemical and Pharmacokinetic Considerations
Solubility: Bulky aromatic substituents reduce aqueous solubility, necessitating formulation enhancements (e.g., co-solvents or nanoparticle delivery) . Stability: The Z-configuration is thermodynamically stable but may isomerize under UV light, as seen in rhodanine analogs .
Q & A
Basic: What are the common synthetic routes for preparing this thiazolidinone derivative?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Formation of the pyrazole core : React 4-methoxyacetophenone with phenylhydrazine under acidic conditions to generate 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde .
Condensation with thiosemicarbazide : The aldehyde group reacts with thiosemicarbazide in ethanol under reflux to form a Schiff base intermediate.
Cyclization : Treat the intermediate with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture to form the thiazolidinone ring .
Functionalization : Introduce the 1,3-benzodioxol-5-ylmethyl group via nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Key Variables : Reaction temperature (70–120°C), solvent polarity, and catalyst choice (e.g., NaOAc vs. KOH) significantly impact yield.
Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?
Methodological Answer:
- Spectroscopy :
- FT-IR : Confirm the thioxo group (C=S) at ~1250–1300 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
- ¹H/¹³C NMR : Assign peaks for benzodioxole (δ 5.9–6.1 ppm, singlet) and methoxyphenyl protons (δ 3.8 ppm, singlet) .
- UV-Vis : Monitor π→π* transitions in the aromatic and conjugated systems (λmax ~250–300 nm) .
- Crystallography : Use SHELX for X-ray diffraction data refinement to resolve stereochemistry (e.g., Z-configuration of the methylidene group) . ORTEP-III generates 3D molecular visualizations .
Advanced: How can researchers optimize synthesis yield and purity?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to test variables like solvent (DMF vs. ethanol), temperature (80–120°C), and catalyst loading (1–5 mol%) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce side reactions (e.g., over-oxidation) by controlling residence time and mixing .
Data Contradiction Note : Conflicting yields (e.g., 50% vs. 75%) may arise from trace moisture in DMF; use molecular sieves for anhydrous conditions .
Advanced: What computational approaches predict biological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like 14-α-demethylase (PDB: 3LD6). The methoxyphenyl group shows hydrophobic binding to the enzyme’s active site .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The thiazolidinone ring’s electron-deficient C=S site is prone to nucleophilic attack .
- QSAR Models : Correlate substituent effects (e.g., benzodioxole vs. phenyl) with antifungal activity using descriptors like logP and polar surface area .
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
- Assay Standardization : Control variables like cell line (e.g., Candida albicans ATCC 10231 vs. clinical isolates) and incubation time (24 vs. 48 hours) .
- Purity Verification : Use HPLC-MS to confirm >95% purity; impurities (e.g., unreacted aldehyde) may skew MIC values .
- Structural Confirmation : Re-examine stereochemistry via X-ray crystallography ; E/Z isomerism in the methylidene group alters bioactivity .
Advanced: What models elucidate the compound’s mechanism of action?
Methodological Answer:
- In Vitro Enzymatic Assays : Measure inhibition of cytochrome P450 enzymes (e.g., CYP51) using spectrophotometric NADPH depletion assays .
- Gene Expression Profiling : Apply RNA-seq to identify upregulated/downregulated genes in treated microbial pathogens (e.g., Staphylococcus aureus) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
